S-Propyl-L-cysteine
Overview
Description
S-Propyl-L-cysteine is an organosulfur compound found in various Allium species, such as garlic and onions . This compound is known for its potential health benefits, including antioxidant and neuroprotective properties . It is a derivative of L-cysteine, where the sulfur atom is bonded to a propyl group, enhancing its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
S-Propyl-L-cysteine can be synthesized through chemical and biotechnological methods. One common synthetic route involves the reaction of L-cysteine with propyl halides under basic conditions . The reaction typically proceeds as follows:
- Dissolve L-cysteine in an aqueous solution.
- Add a base, such as sodium hydroxide, to deprotonate the thiol group.
- Introduce propyl halide (e.g., propyl bromide) to the solution.
- Allow the reaction to proceed at room temperature or slightly elevated temperatures.
- Purify the product through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using genetically engineered microorganisms . These microorganisms are designed to overproduce L-cysteine, which is then chemically modified to introduce the propyl group. The fermentation process is optimized for high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
S-Propyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The disulfide bonds can be reduced back to thiols using reducing agents like dithiothreitol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Alkyl halides or other electrophiles.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: Alkylated cysteine derivatives.
Scientific Research Applications
S-Propyl-L-cysteine has a wide range of applications in scientific research :
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cellular redox reactions and as a precursor for glutathione synthesis.
Industry: Used in the production of pharmaceuticals, cosmetics, and food additives.
Mechanism of Action
S-Propyl-L-cysteine exerts its effects primarily through its antioxidant properties . It can scavenge free radicals and reduce oxidative stress in cells. Additionally, it has been shown to modulate the activity of enzymes involved in cellular redox reactions . The compound can also bind to metal ions, preventing metal-catalyzed oxidative damage .
Comparison with Similar Compounds
S-Propyl-L-cysteine is similar to other sulfur-containing amino acids, such as S-allyl-L-cysteine and S-methyl-L-cysteine . it is unique in its specific propyl group, which enhances its biological activity and stability . Other similar compounds include:
S-allyl-L-cysteine: Found in garlic, known for its antioxidant and anti-inflammatory properties.
S-methyl-L-cysteine: Found in onions, known for its potential anticancer properties.
S-ethyl-L-cysteine: Another derivative with neuroprotective effects.
This compound stands out due to its specific applications in neuroprotection and its enhanced stability compared to other derivatives .
Properties
IUPAC Name |
2-amino-3-propylsulfanylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-2-3-10-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAGBMYUYFBZIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65309-79-7, 1115-93-1 | |
Record name | S-Propylcysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065309797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Propyl-L-cysteine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034324 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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